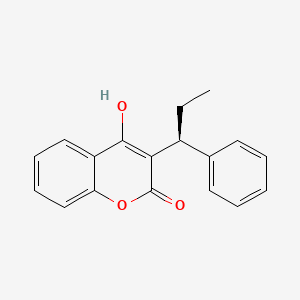

(S)-Phenprocoumon

Beschreibung

BenchChem offers high-quality (S)-Phenprocoumon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Phenprocoumon including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191141 | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-63-6 | |

| Record name | (-)-Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM685514V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Phenprocoumon mechanism of action on vitamin K cycle

An In-Depth Technical Guide to the Mechanism of Action of (S)-Phenprocoumon on the Vitamin K Cycle

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the molecular mechanism by which (S)-Phenprocoumon, a potent vitamin K antagonist, exerts its anticoagulant effects through the disruption of the vitamin K cycle. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established biochemical principles with practical, field-proven experimental insights.

Introduction: The Critical Role of the Vitamin K Cycle in Hemostasis

The vitamin K cycle is a fundamental biochemical pathway essential for the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on a select group of proteins, known as vitamin K-dependent proteins. These proteins, which include coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C, S, and Z, require this modification to become biologically active. The gamma-carboxylation confers calcium-binding properties, which are crucial for their interaction with negatively charged phospholipid membranes at the site of vascular injury, a critical step in the coagulation cascade.

The cycle involves a series of enzymatic reactions. Vitamin K hydroquinone, the active form of vitamin K, is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues. In this process, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. For the cycle to continue, vitamin K 2,3-epoxide must be reduced back to vitamin K quinone and then to vitamin K hydroquinone. This critical reductive step is catalyzed by the enzyme vitamin K epoxide reductase (VKOR).

(S)-Phenprocoumon: A Potent Inhibitor of Vitamin K Epoxide Reductase

(S)-Phenprocoumon is a coumarin-based anticoagulant that functions as a potent inhibitor of the vitamin K cycle. Its primary mechanism of action is the stereospecific, non-competitive inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition disrupts the regeneration of the active form of vitamin K, vitamin K hydroquinone.

Molecular Interactions and Inhibition Kinetics

(S)-Phenprocoumon exhibits a high affinity for the VKORC1 enzyme. The inhibitory effect is a result of the drug binding to a specific site on the enzyme, which is distinct from the substrate-binding site. This non-competitive mode of inhibition means that increasing the concentration of the substrate (vitamin K epoxide) will not overcome the inhibitory effect of (S)-Phenprocoumon. The consequence of this inhibition is a depletion of the cellular pool of vitamin K hydroquinone.

The resulting deficiency in vitamin K hydroquinone severely impairs the activity of gamma-glutamyl carboxylase (GGCX), leading to the production of under-carboxylated, and therefore inactive, vitamin K-dependent coagulation factors. These inactive factors are often referred to as Proteins Induced by Vitamin K Absence or Antagonism (PIVKAs). The presence of PIVKAs in circulation significantly reduces the capacity for blood clot formation, leading to the therapeutic anticoagulant effect.

Visualizing the Mechanism of Action

The following diagram illustrates the vitamin K cycle and the point of inhibition by (S)-Phenprocoumon.

A Technical Guide to the Stereospecificity of Phenprocoumon Enantiomers: A Pharmacodynamic and Pharmacokinetic Analysis

Executive Summary

Phenprocoumon, a long-acting oral anticoagulant, is prescribed as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] While chemically identical in composition, these stereoisomers exhibit marked differences in their biological activity. This technical guide provides an in-depth analysis of the stereospecific pharmacodynamics (PD) and pharmacokinetics (PK) of (S)- and (R)-phenprocoumon. The primary finding is that the (S)-enantiomer is substantially more potent as an anticoagulant, a fact attributable to its stronger inhibition of the target enzyme, Vitamin K epoxide reductase (VKOR).[2][3][4] Furthermore, the enantiomers display distinct pharmacokinetic profiles, including differences in plasma protein binding and metabolic pathways, primarily involving cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][4][5] Understanding these stereospecific differences is paramount for drug development professionals and researchers, as it directly impacts therapeutic efficacy, patient safety, drug-drug interactions, and the potential for personalized medicine based on pharmacogenomic variations.

Introduction

Phenprocoumon is a 4-hydroxycoumarin derivative that functions as a Vitamin K antagonist (VKA) to prevent and treat thromboembolic disorders.[2][6] Like other coumarins, its therapeutic effect is achieved by inhibiting the enzyme Vitamin K epoxide reductase (VKOR), which is essential for activating Vitamin K.[1][7] This inhibition disrupts the synthesis of active coagulation factors II, VII, IX, and X in the liver, thereby reducing the blood's clotting ability.[2][8]

A critical, yet often overlooked, aspect of phenprocoumon is its chirality. The drug is administered as a 1:1 racemic mixture of two non-superimposable mirror-image molecules: (S)-phenprocoumon and (R)-phenprocoumon.[1][2] In pharmacology, it is a well-established principle that stereoisomers can interact differently with chiral biological systems such as enzymes and receptors, leading to significant variations in their pharmacological effects. This guide dissects the specific nature of phenprocoumon's stereochemistry, offering a comprehensive examination of the distinct activity profiles of its enantiomers, the experimental methodologies used to elucidate these differences, and the profound clinical implications of these findings.

Part 1: Stereoselective Pharmacodynamics: The Molecular Basis of Potency

The anticoagulant effect of phenprocoumon is initiated by its direct interaction with VKOR. The stereochemical configuration of the drug molecule dictates the affinity and inhibitory power of this interaction.

The Vitamin K Cycle and VKOR Inhibition

The coagulation cascade is dependent on the γ-carboxylation of specific glutamic acid residues on Vitamin K-dependent clotting factors. This carboxylation is powered by the reduced form of Vitamin K (hydroquinone). VKOR is the critical enzyme that regenerates this active hydroquinone from Vitamin K epoxide, thus perpetuating the cycle. By inhibiting VKOR, phenprocoumon depletes the pool of active Vitamin K, leading to the production of under-carboxylated, biologically inactive clotting factors.[7][8]

Caption: Stereoselective metabolic pathways of Phenprocoumon enantiomers via CYP450 enzymes.

-

Trustworthiness & Causality: This stereoselective metabolism is of high clinical importance. Genetic polymorphisms in the CYP2C9 gene can lead to reduced enzyme activity. Patients who are "poor metabolizers" will clear the potent (S)-enantiomer more slowly, leading to its accumulation and a significantly increased risk of bleeding at standard doses. [1]This is a self-validating system in the clinic, where CYP2C9 genotype is a known predictor of VKA dose requirements.

Elimination Half-Life

Racemic phenprocoumon is characterized by an exceptionally long elimination half-life of 150-160 hours (approximately 6-7 days). [2][9]This results in a stable anticoagulant effect but also means that reversing its effects is a slow process. [10][11]While rat studies indicated a shorter half-life for the (S)-enantiomer compared to the (R)-enantiomer (12.5 vs 17.8 hours), studies in healthy human subjects found no significant difference in the elimination rates between the two. [3][4][12]This suggests that in humans, the long overall half-life is a composite of the disposition of both enantiomers, governed by their respective high protein binding and metabolic clearance rates.

Table 2: Comparative Pharmacokinetic Parameters of Phenprocoumon Enantiomers (Human Data)

| Parameter | (S)-Phenprocoumon | (R)-Phenprocoumon | Source(s) |

|---|---|---|---|

| Relative Potency | High (1.5 - 2.6x > R) | Low | [4] |

| Plasma Protein Binding | More Highly Bound | Less Bound | [4] |

| Apparent Volume of Distribution (Vd) | Smaller | Larger | [4] |

| Major Metabolic Enzyme(s) | CYP2C9 , CYP3A4 | CYP2C9, CYP3A4 | [1][5][13] |

| Elimination Half-life (t½) | No distinct difference | No distinct difference | [4] |

| Overall Racemate t½ | \multicolumn{2}{c|}{150 - 160 hours} | [2][9]|

Part 3: Experimental Methodologies

Distinguishing the activity of stereoisomers requires specialized analytical techniques. The protocols described below represent self-validating systems for quantifying the enantiomers and assessing their specific biological effects.

Protocol 1: Chiral Separation and Quantification in Biological Matrices

Objective: To accurately measure the concentration of individual (S)- and (R)-phenprocoumon enantiomers in plasma or urine samples. This is essential for stereoselective pharmacokinetic studies.

Methodology (Based on HPLC with Chiral Stationary Phase): [14]1. Sample Preparation:

- Acidify 1 mL of plasma or urine with 0.1 M HCl.

- Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

- Vortex vigorously for 1 minute and centrifuge to separate the phases.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a small volume of the mobile phase for injection.

- Chromatographic System:

- Technique: High-Performance Liquid Chromatography (HPLC).

- Stationary Phase: A chiral stationary phase (CSP) capable of separating enantiomers (e.g., Nucleosil-Chiral 2). The causality here is that the chiral selector in the column interacts stereospecifically with the enantiomers, causing them to travel through the column at different rates.

- Mobile Phase: A normal-phase solvent system, such as a mixture of n-hexane, 2-propanol, and acetic acid.

- Flow Rate: Optimized for resolution (e.g., 1.0 mL/min).

- Detection:

- Use a fluorescence or UV detector set to the appropriate wavelength for phenprocoumon.

- Peak identity is confirmed by comparing retention times with those of authentic (S)- and (R)-phenprocoumon reference standards.

- Quantification:

Construct a calibration curve using known concentrations of each enantiomer.

The concentration in the unknown sample is determined by integrating the peak area for each enantiomer and comparing it to the calibration curve.

Caption: Experimental workflow for the chiral separation and quantification of phenprocoumon.

Protocol 2: In Vitro Assessment of VKOR Inhibition

Objective: To determine the intrinsic inhibitory potency (e.g., IC₅₀) of each enantiomer against the VKORC1 enzyme.

Methodology (Based on Cell-Based VKOR Activity Assay): [7]1. System Preparation:

- Utilize a human cell line (e.g., HEK293) in which the endogenous VKORC1 gene has been knocked out.

- Transfect these cells to express wild-type human VKORC1. This creates a clean system where all measured activity is attributable to the transfected enzyme.

- Assay Procedure:

- Culture the engineered cells in a multi-well plate format.

- Treat replicate wells with a range of concentrations of (S)-phenprocoumon, (R)-phenprocoumon, or the racemic mixture. Include a vehicle control.

- Add a Vitamin K epoxide substrate to the culture medium.

- Measurement of Activity:

- After an incubation period, lyse the cells and measure the amount of reduced Vitamin K (hydroquinone) produced by the VKORC1 enzyme. This can be done using HPLC or other sensitive analytical methods.

- Data Analysis:

- Calculate the percentage of VKOR inhibition for each drug concentration relative to the vehicle control.

- Plot the inhibition percentage against the logarithm of the drug concentration.

- Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition of enzyme activity).

- Causality: A lower IC₅₀ value indicates a more potent inhibitor. This protocol directly validates the pharmacodynamic differences observed in vivo.

Part 4: Synthesis and Clinical Implications

The data clearly establish that (S)-phenprocoumon is the eutomer (the more active enantiomer) of the racemic mixture. Its superior intrinsic potency at the VKORC1 target, combined with its unique metabolic profile dominated by CYP2C9, makes it the principal determinant of the drug's therapeutic and toxic effects.

Clinical and Research Significance:

-

Pharmacogenomics: The heavy reliance on CYP2C9 for clearing the potent (S)-enantiomer makes patients with CYP2C9 loss-of-function alleles particularly sensitive to phenprocoumon. This knowledge is critical for dose adjustments and personalized therapy to minimize bleeding risks. [1]* Drug-Drug Interactions (DDIs): Co-administration of phenprocoumon with drugs that inhibit or induce CYP2C9 can have significant clinical consequences.

-

Inhibitors (e.g., amiodarone, fluconazole) can decrease the clearance of (S)-phenprocoumon, increasing its concentration and elevating bleeding risk.

-

Inducers (e.g., rifampin, carbamazepine) can accelerate its clearance, potentially leading to sub-therapeutic anticoagulation and risk of thrombosis.

-

-

Drug Development: This case underscores the importance of evaluating enantiomers separately during drug development. While developing a single-enantiomer (S)-phenprocoumon drug could offer a more predictable dose-response, the extremely long half-life of the current racemic mixture is valued for providing stable anticoagulation, presenting a complex challenge for drug optimization. [11]

Conclusion

The biological activity of phenprocoumon is a clear example of stereospecificity in pharmacology. The (S)- and (R)-enantiomers are not interchangeable entities; they are distinct drugs with different pharmacodynamic potencies and pharmacokinetic behaviors. The (S)-enantiomer is the primary contributor to the anticoagulant effect due to its significantly higher inhibitory activity against VKORC1. The stereoselective metabolism of this potent enantiomer by CYP2C9 is a critical factor in its clinical use, influencing dose requirements and susceptibility to drug-drug and drug-gene interactions. For researchers and drug development professionals, the case of phenprocoumon serves as a powerful reminder that a thorough understanding of stereochemistry is fundamental to ensuring the safety and efficacy of chiral medicines.

References

-

Schmidt, W., & Spahn-Langguth, H. (1991). Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats. Journal of Pharmacy and Pharmacology, 43(3), 183-187. [Link]

-

Jähnchen, E., Meinertz, T., Gilfrich, H. J., Groth, U., & Martini, A. (1976). The enantiomers of phenprocoumon: pharmacodynamic and pharmacokinetic studies. Clinical Pharmacology & Therapeutics, 20(3), 342-347. [Link]

-

Wikipedia contributors. (2024). Warfarin. Wikipedia, The Free Encyclopedia. [Link]

-

Seidel-Glätzer, A., et al. (2022). Pharmacokinetics of Phenprocoumon in Emergency Situations–Results of the Prospective Observational RADOA-Registry. Journal of Clinical Medicine, 11(22), 6861. [Link]

-

Ufer, M. (2005). Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol. Clinical Pharmacokinetics, 44(12), 1227-1246. [Link]

-

Taylor & Francis. (2023). Phenprocoumon – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia contributors. (2023). Phenprocoumon. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenprocoumon. PubChem Compound Database. [Link]

-

Spahn, H., et al. (1986). Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats. Journal of Pharmacy and Pharmacology, 38(1), 1-5. [Link]

-

de Vries, J. X., & Völker, U. (1989). Separation of the enantiomers of phenprocoumon and warfarin by high-performance liquid chromatography using a chiral stationary phase. Determination of the enantiomeric ratio of phenprocoumon in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 493(1), 149-156. [Link]

-

Ufer, M., et al. (2004). Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro. European Journal of Clinical Pharmacology, 60(2), 125-132. [Link]

-

Tie, J. K., et al. (2016). Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu. Blood, 127(10), 1338-1346. [Link]

-

Ruiz, F. J., et al. (2015). Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism. Journal of the Mexican Chemical Society, 59(4), 260-269. [Link]

-

Ufer, M., et al. (2004). Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro. ResearchGate. [Link]

-

Thorn, C. F., & Huddart, R. (n.d.). Phenprocoumon Pathway, Pharmacokinetics. PharmGKB. [Link]

Sources

- 1. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 3. Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enantiomers of phenprocoumon: pharmacodynamic and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Warfarin - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmacokinetics of Phenprocoumon in Emergency Situations–Results of the Prospective Observational RADOA-Registry (Reversal Agent Use in Patients Treated with Direct Oral Anticoagulants or Vitamin K Antagonists Registry) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. ClinPGx [clinpgx.org]

- 14. Separation of the enantiomers of phenprocoumon and warfarin by high-performance liquid chromatography using a chiral stationary phase. Determination of the enantiomeric ratio of phenprocoumon in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Interaction in Anticoagulation Therapy

An In-Depth Technical Guide to the Binding Affinity of (S)-Phenprocoumon and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

The intricate cascade of blood coagulation is tightly regulated by a series of vitamin K-dependent clotting factors. The activation of these factors is contingent upon a post-translational modification—gamma-carboxylation—which is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). This process requires the reduced form of vitamin K, hydroquinone (KH2), as an essential cofactor. The regeneration of this vital cofactor from vitamin K 2,3-epoxide is the rate-limiting step in the vitamin K cycle, a reaction catalyzed by the integral membrane enzyme, Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1][2]

Oral anticoagulants of the 4-hydroxycoumarin class, such as phenprocoumon and warfarin, are mainstays in the prevention and treatment of thromboembolic disorders.[3][4] Their therapeutic effect is achieved by directly targeting and inhibiting VKORC1.[5][6] This inhibition depletes the pool of active vitamin K, thereby reducing the synthesis of functional clotting factors II, VII, IX, and X, and effectively decreasing the blood's ability to clot.[6] (S)-Phenprocoumon is a potent stereoisomer used clinically, and understanding its binding affinity to VKORC1 is paramount for optimizing dosing strategies, overcoming resistance, and designing novel anticoagulants. This guide provides a detailed examination of the (S)-Phenprocoumon-VKORC1 binding interaction, from its molecular underpinnings to the advanced methodologies used for its quantification.

The Molecular Target: VKORC1 Structure and Function

VKORC1 is a small, 163-amino acid transmembrane protein located in the membrane of the endoplasmic reticulum (ER).[1][7][8] Its primary role is to catalyze the two-step reduction of vitamin K 2,3-epoxide (KO) back to vitamin K hydroquinone (KH2), ensuring a continuous supply for the gamma-carboxylation of vitamin K-dependent proteins.[1][4]

The catalytic activity of VKORC1 relies on a CXXC motif within its active site, which facilitates the transfer of electrons required for the reduction of its quinone substrates.[1] Recent structural studies on human VKORC1 have revealed that the enzyme undergoes significant conformational changes during its catalytic cycle. Vitamin K antagonists, including coumarins, are thought to function by locking the enzyme in a closed, inactive conformation, thereby preventing substrate reduction.[4][9] The precise binding site for coumarins is located within a hydrophobic pocket, with key interactions involving residues in the luminal loops and transmembrane helices. While the exact structure with phenprocoumon is not yet elucidated, studies with warfarin and molecular modeling suggest critical roles for residues such as N80 and Y139 in inhibitor binding.[10][11]

Methodologies for Quantifying Binding and Inhibition

Determining the binding affinity of (S)-Phenprocoumon to VKORC1 is complicated by the target being a multi-pass transmembrane protein, which poses challenges for purification and in vitro analysis. Consequently, a combination of indirect, cell-based functional assays and direct biophysical methods are employed.

Indirect Measurement: Cell-Based VKORC1 Inhibition Assays

Cell-based assays are powerful because they measure VKORC1 activity in a more physiologically relevant environment and have been shown to produce inhibition data that correlates well with clinical observations.[12][13] The foundational principle is to link functional VKORC1 activity to the production of a secreted, measurable reporter protein.

Causality Behind Experimental Choices:

-

Why a Co-expression System? Human cells like HEK293 possess the necessary endogenous GGCX but may have low levels of VKORC1 and the target vitamin K-dependent protein.[12][14] Co-expressing VKORC1 and a reporter like coagulation Factor IX (FIX) creates a robust, self-contained system where the measured output (active FIX) is directly proportional to the activity of the introduced VKORC1.[13]

-

Why Measure Secreted FIX Activity? Measuring the activity of FIX secreted into the cell culture medium provides a non-lytic, time-course compatible readout. It reflects the entire intracellular process: VKORC1 function, subsequent carboxylation by GGCX, and protein secretion.

-

Self-Validating System: The system's validity is confirmed by comparing the activity of wild-type VKORC1 to known warfarin/phenprocoumon-resistant mutants. A successful assay will show a rightward shift in the dose-response curve for resistant mutants, yielding a higher IC50 value, which mirrors the higher drug doses required in patients with these mutations.[3][12]

Detailed Protocol: Factor IX Co-expression Assay

-

Vector Construction: A bicistronic expression vector (e.g., pCEP4) is engineered to co-express human VKORC1 and human Factor IX (FIX) cDNAs from a single transcript. This ensures a consistent ratio of the two proteins in transfected cells.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured under standard conditions (37°C, 5% CO2). Cells are seeded in multi-well plates and transfected with the VKORC1-FIX expression vector using a suitable transfection reagent (e.g., Lipofectamine).

-

Inhibitor Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing a range of (S)-Phenprocoumon concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Conditioned Media Collection: After a 24-48 hour incubation period, the conditioned culture medium, which now contains the secreted FIX, is collected from each well.

-

FIX Activity Measurement: The concentration of biologically active, carboxylated FIX in the collected medium is quantified. This is typically done using a FIX-specific ELISA that employs an antibody recognizing the correctly folded, calcium-binding Gla domain of active FIX.

-

Data Analysis: The measured FIX activity at each inhibitor concentration is normalized to the activity of the vehicle control (defined as 100% activity). The data are plotted as percent activity versus the log of the (S)-Phenprocoumon concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the half-maximal inhibitory concentration (IC50).

Direct Biophysical Measurement of Binding Affinity

While cell-based assays provide an invaluable measure of functional inhibition (IC50), biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding events, yielding thermodynamic and kinetic constants such as the dissociation constant (Kd).

1. Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[15][16] This allows for the determination of association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Experimental Rationale & Protocol:

-

Challenge & Solution: The primary challenge is immobilizing the transmembrane protein VKORC1 on the sensor chip while maintaining its native conformation. This requires extracting the protein from the ER membrane and stabilizing it. A common strategy is to solubilize VKORC1 in a mild detergent (e.g., n-dodecyl-β-D-maltopyranoside) or reconstitute it into lipid nanodiscs.

-

Protocol Outline:

-

Ligand Immobilization: Purified, stabilized VKORC1 (the ligand) is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.[17] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Injection: A series of precise concentrations of (S)-Phenprocoumon (the analyte) in running buffer (containing the same detergent or lipid composition) are injected sequentially over the ligand and reference surfaces.[18]

-

Data Acquisition: The binding response is measured in real-time and recorded as a sensorgram (Response Units vs. Time).[15] Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

-

Surface Regeneration: If the binding is reversible, the surface is regenerated by a pulse of a specific solution (e.g., low pH or high salt) to remove all bound analyte before the next injection.

-

Data Analysis: The resulting sensorgrams from multiple analyte concentrations are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd.

-

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[19][20] A single ITC experiment can determine the binding affinity (Kd), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[19]

Experimental Rationale & Protocol:

-

Principle: ITC involves titrating a solution of the ligand ((S)-Phenprocoumon) into a sample cell containing the macromolecule (solubilized VKORC1). The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[20]

-

Protocol Outline:

-

Sample Preparation: Purified, solubilized VKORC1 is placed in the microcalorimeter sample cell. (S)-Phenprocoumon is loaded into the titration syringe at a concentration typically 10-15 times higher than the protein concentration. Both solutions must be in identical, precisely matched buffers.

-

Titration: A series of small, precisely controlled injections of (S)-Phenprocoumon are made into the VKORC1 solution.

-

Heat Measurement: After each injection, the heat change associated with binding is measured until equilibrium is reached.

-

Data Analysis: The raw data (heat pulses over time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Kd, n, and ΔH.

-

Sources

- 1. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Warfarin - Wikipedia [en.wikipedia.org]

- 7. VKORC1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. VKORC1 - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Confirmation of warfarin resistance of naturally occurring VKORC1 variants by coexpression with coagulation factor IX and in silico protein modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publ.iss.it [publ.iss.it]

- 16. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. path.ox.ac.uk [path.ox.ac.uk]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. Khan Academy [khanacademy.org]

Investigating the In Vitro Anticoagulant Effects of (S)-Phenprocoumon

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenprocoumon is a potent, long-acting oral anticoagulant of the coumarin class, widely utilized in the prevention and treatment of thromboembolic disorders.[1][2] It is administered as a racemic mixture, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[1][3] This guide provides a comprehensive technical overview of the methodologies required to assess the anticoagulant effects of (S)-Phenprocoumon in vitro. We will delve into the core mechanism of action, detail validated experimental protocols for foundational and advanced coagulation assays, and explore the critical nuances of experimental design and data interpretation essential for robust and meaningful results.

The Mechanistic Core: Indirect Anticoagulation via the Vitamin K Cycle

A foundational principle that must be understood is that (S)-Phenprocoumon, like other vitamin K antagonists (VKAs), does not exert a direct, immediate anticoagulant effect when added to a plasma sample. Its therapeutic action is indirect, targeting the hepatic synthesis of functional coagulation factors.

(S)-Phenprocoumon is a powerful inhibitor of the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[1][4] This enzyme is critical for the vitamin K cycle, a metabolic pathway that converts vitamin K epoxide back into its reduced, active hydroquinone form.[5] This reduced vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on several key proteins.

In the context of hemostasis, this carboxylation is required to activate:

-

Pro-coagulant Factors: II (Prothrombin), VII, IX, and X.[1][5]

-

Anti-coagulant Proteins: Protein C and Protein S.[5]

By inhibiting VKORC1, (S)-Phenprocoumon effectively starves the carboxylase of its cofactor, leading to the hepatic production of under-carboxylated, biologically inactive forms of these factors, often referred to as PIVKAs (Proteins Induced by Vitamin K Absence).[5] This systemic reduction in functional clotting factors is what produces the anticoagulant effect in vivo.

This indirect mechanism means that in vitro studies on plasma must be designed to measure the downstream consequences of this inhibition, typically by using plasma from subjects treated with the drug. Direct inhibitory effects on the enzyme itself require more complex cell-based or microsomal assay systems.[4][6]

Caption: Mechanism of (S)-Phenprocoumon action on the Vitamin K cycle.

Experimental Design: Foundational Protocols

The accurate in vitro assessment of (S)-Phenprocoumon's effect hinges on meticulous sample preparation and the selection of appropriate assays that reflect its biological activity.

Preparation of Platelet-Poor Plasma (PPP)

The quality of coagulation assay results is directly dependent on the integrity of the plasma sample. The goal is to obtain plasma that is largely free of platelets, which can release phospholipids and interfere with the assays.

Protocol: Double Centrifugation for PPP

-

Blood Collection: Collect whole blood into a tube containing 3.2% buffered sodium citrate anticoagulant. It is critical to ensure the tube is filled to the correct volume to maintain the 9:1 blood-to-anticoagulant ratio.[7] Gently invert the tube 3-4 times to mix.

-

First Centrifugation: Within one hour of collection, centrifuge the citrated whole blood at 1500 x g for 15 minutes at room temperature.[8] This will pellet the red and white blood cells.

-

Plasma Aspiration: Using a plastic transfer pipette, carefully remove the upper two-thirds of the supernatant (plasma), taking care not to disturb the buffy coat layer (the thin layer of leukocytes and platelets above the red cells).[7][8]

-

Second Centrifugation: Transfer the aspirated plasma to a clean, plastic tube and centrifuge again at 1500-2000 x g for 15 minutes.[8] This step is crucial for pelleting any remaining platelets.

-

Aliquoting and Storage: Carefully transfer the final platelet-poor plasma supernatant to new, clearly labeled plastic tubes, leaving a small amount of plasma at the bottom to avoid disturbing the platelet pellet. For immediate use, store at 2-8°C. For long-term storage, freeze at -80°C.[9][10] Thaw frozen samples rapidly at 37°C before use.[9]

Preparation of (S)-Phenprocoumon Stock Solutions

Due to its chemical properties, preparing a working solution of (S)-Phenprocoumon requires careful consideration.

-

Solubility: Phenprocoumon is practically insoluble in water but is soluble in solvents like ethanol, methanol, and aqueous alkali hydroxide solutions.[1]

-

Protocol:

-

Prepare a high-concentration primary stock solution (e.g., 1-10 mg/mL) in a suitable solvent such as DMSO or ethanol.

-

Create intermediate and final working dilutions in the assay buffer or saline.

-

Causality: The final concentration of the organic solvent in the plasma sample must be kept to a minimum (typically <1%) to avoid solvent-induced effects on coagulation proteins or assay performance. A "vehicle control" (plasma with the same amount of solvent but no drug) must always be run in parallel to validate that the solvent itself has no effect on clotting time.

-

Core Anticoagulation Assays

The prothrombin time (PT) and activated partial thromboplastin time (aPTT) are the cornerstone assays for assessing the effects of VKAs.

Caption: General workflow for in vitro coagulation testing.

Prothrombin Time (PT) Assay

-

Principle: The PT test evaluates the integrity of the extrinsic and common pathways of the coagulation cascade (Factors VII, X, V, II, and Fibrinogen I).[11][12] The assay is initiated by adding a reagent containing tissue thromboplastin and calcium to the plasma, and the time to clot formation is measured.[11]

-

Relevance to (S)-Phenprocoumon: This assay is particularly sensitive to the effects of VKAs because Factor VII has the shortest biological half-life of all the vitamin K-dependent factors. Its depletion is the earliest and most pronounced effect, making the PT a reliable indicator of initial and ongoing VKA therapy.

-

Step-by-Step Protocol:

-

Pre-warm aliquots of PPP and the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Pipette 100 µL of the PPP sample into a pre-warmed coagulometer cuvette.

-

Incubate the plasma for 3 minutes at 37°C.

-

Forcibly add 200 µL of the pre-warmed PT reagent to the cuvette, simultaneously starting a timer.

-

Record the time in seconds for the formation of a fibrin clot, as detected by the coagulometer's optical or mechanical system.

-

-

Data Presentation: Results are reported in seconds and are often converted to an International Normalized Ratio (INR) for clinical standardization.[13] The INR corrects for variations in thromboplastin reagents between different laboratories.

Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: The aPTT test assesses the function of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and Fibrinogen I).[14][15] The assay involves adding a contact activator (like silica or ellagic acid) and a platelet substitute (phospholipid) to the plasma, followed by calcium to initiate clotting.[14][15]

-

Relevance to (S)-Phenprocoumon: While the PT/INR is the primary monitoring tool, the aPTT is also prolonged by (S)-Phenprocoumon due to its effect on the common pathway factors (X, V, II, I) and intrinsic pathway factor IX.

-

Step-by-Step Protocol:

-

Pre-warm aliquots of PPP, aPTT reagent (activator and phospholipid), and calcium chloride (CaCl2) solution to 37°C.

-

Pipette 100 µL of PPP into a pre-warmed cuvette.

-

Add 100 µL of the aPTT reagent to the plasma, mix, and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of contact factors.

-

Forcibly add 100 µL of pre-warmed CaCl2 to the mixture, simultaneously starting a timer.

-

Record the time in seconds for clot formation.

-

Advanced Assessment: The Thrombin Generation Assay (TGA)

While PT and aPTT measure the time to clot initiation, they provide limited information about the overall dynamics of coagulation. The TGA offers a more comprehensive evaluation of hemostatic potential.

-

Principle: The TGA measures the concentration of active thrombin generated in plasma over time after the initiation of coagulation.[10] It provides a complete kinetic profile of thrombin formation and decay. Key parameters include:

-

Lag Time: Time until the start of thrombin generation.

-

Peak Thrombin: The maximum concentration of thrombin reached.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).

-

-

Relevance to (S)-Phenprocoumon: TGA is highly sensitive to the reduction in pro-coagulant factors caused by VKAs.[10][16] Treatment with (S)-Phenprocoumon will typically result in a prolonged Lag Time, and significantly reduced Peak Thrombin and ETP, reflecting a global state of hypocoagulability.

Data Interpretation and Validation

For a robust study, it is essential to establish the relationship between the concentration of (S)-Phenprocoumon and its anticoagulant effect. As the drug's effect is indirect, this typically involves analyzing plasma samples from patients on stable therapy and correlating the measured drug concentration with the coagulation assay results.

Table 1: Example Data Summary for In Vitro Analysis of Patient Plasma

| Patient Sample ID | (S)-Phenprocoumon Conc. (ng/mL) | PT (seconds) | INR | aPTT (seconds) | TGA: ETP (nM*min) | TGA: Peak Thrombin (nM) |

| Control Pool | 0 | 12.5 | 1.0 | 30 | 1650 | 310 |

| Patient 1 | 0.87 | 25.0 | 2.1 | 45 | 950 | 150 |

| Patient 2 | 1.92 | 35.0 | 3.2 | 58 | 620 | 85 |

-

Trustworthiness through Controls: Every experiment must include normal and abnormal control plasmas to validate reagent and instrument performance.[9]

-

Expertise in Interpretation: The therapeutic range for phenprocoumon is narrow, typically targeting an INR of 2.0-3.0 for most indications.[17][18] In vitro data must be interpreted in the context of these established clinical targets. Factors such as genetic polymorphisms in CYP2C9 (metabolism) and VKORC1 (drug target) can significantly influence dose requirements and should be considered when analyzing inter-individual variability.[19][20][21]

Conclusion

The in vitro evaluation of (S)-Phenprocoumon requires a nuanced approach that respects its indirect mechanism of action. By employing meticulous plasma preparation techniques and utilizing a combination of classic (PT, aPTT) and advanced (TGA) coagulation assays, researchers can accurately characterize its anticoagulant profile. A thorough understanding of the underlying biochemistry of the vitamin K cycle, coupled with robust experimental design and controls, is paramount to generating reliable and clinically relevant data in the development and study of this important therapeutic agent.

References

- Warfarin - Wikipedia. (n.d.).

- Pharmacokinetics of Phenprocoumon in Emergency Situations–Results of the Prospective Observational RADOA-Registry (Reversal Agent Use in Patients Treated with Direct Oral Anticoagulants or Vitamin K Antagonists Registry). (2022). National Center for Biotechnology Information.

- Phenprocoumon - Wikipedia. (n.d.).

- Phenprocoumon – Knowledge and References. (n.d.). Taylor & Francis.

- Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon. (n.d.). PubMed.

- Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. (n.d.). National Institutes of Health.

- VKORC1 and CYP2C9 genotypes and phenprocoumon anticoagulation status: interaction between both genotypes affects dose requirement. (n.d.). PubMed.

- Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats. (n.d.). PubMed.

- ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. (n.d.). Atlas Medical.

- Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu. (n.d.). National Institutes of Health.

- Thrombin generation test in patients under anticoagulant therapy with vitamin k antagonists. (n.d.).

- Guide for the preparation and submission of Citrate Plasma samples for Coagulation testing. (n.d.). Idexx.

- Phenprocoumon Dose Requirements, Dose Stability and Time in Therapeutic Range in Elderly Patients With CYP2C9 and VKORC1 Polymorphisms. (2020). Frontiers.

- Screening Tests in Haemostasis: The APTT. (2025).

- In Vitro Anticoagulant Activity and Active Components of Safflower Injection. (n.d.). MDPI.

- Prothrombin Time (PT) (LIQUID REAGENT). (n.d.). Atlas Medical.

- VKORC1 -1639G>A and CYP2C9*3 are the major genetic predictors of phenprocoumon dose requirement. (n.d.). PubMed.

- Differential inhibition of thrombin generation by vitamin K antagonists alone and associated with low-molecular-weight heparin. (n.d.). PubMed.

- How to prepare a specimen for special coagulation testing. (n.d.). Allina Health Laboratory.

- APTT. (n.d.). LiNEAR.

- Prothrombin time (PT). (n.d.).

- Specimen Collection and Processing Guidelines for Coagulation Testing. (n.d.). HNL Lab Medicine.

- Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (n.d.).

- The Genetic Polymorphisms of CYP2C9 and VKORC1 in the Saudi Population and Their Impact on Anticoagulant Management. (n.d.). MDPI.

- Blood Plasma and Serum Preparation. (n.d.). Thermo Fisher Scientific - US.

- Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. (2025).

- INR Calculator | Standardized PT Calc. (n.d.).

Sources

- 1. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Warfarin - Wikipedia [en.wikipedia.org]

- 6. ashpublications.org [ashpublications.org]

- 7. hnl.com [hnl.com]

- 8. labs.allinahealth.org [labs.allinahealth.org]

- 9. atlas-medical.com [atlas-medical.com]

- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 11. atlas-medical.com [atlas-medical.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. omnicalculator.com [omnicalculator.com]

- 14. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 15. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 16. Differential inhibition of thrombin generation by vitamin K antagonists alone and associated with low-molecular-weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Phenprocoumon in Emergency Situations–Results of the Prospective Observational RADOA-Registry (Reversal Agent Use in Patients Treated with Direct Oral Anticoagulants or Vitamin K Antagonists Registry) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Phenprocoumon Dose Requirements, Dose Stability and Time in Therapeutic Range in Elderly Patients With CYP2C9 and VKORC1 Polymorphisms [frontiersin.org]

- 19. VKORC1 and CYP2C9 genotypes and phenprocoumon anticoagulation status: interaction between both genotypes affects dose requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. VKORC1 -1639G>A and CYP2C9*3 are the major genetic predictors of phenprocoumon dose requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Genetic Polymorphisms of CYP2C9 and VKORC1 in the Saudi Population and Their Impact on Anticoagulant Management [mdpi.com]

The Enantioselective Synthesis of (S)-Phenprocoumon: A Technical Guide to a Potent Anticoagulant

Abstract

Phenprocoumon, a potent vitamin K antagonist, has been a cornerstone in the long-term management and prevention of thromboembolic disorders for decades. Administered as a racemic mixture, its anticoagulant activity is predominantly attributed to the (S)-enantiomer, which exhibits significantly higher potency than its (R)-counterpart. This in-depth technical guide provides a comprehensive overview of the discovery of phenprocoumon within the broader context of coumarin anticoagulants and delves into the modern synthetic strategies for producing the enantiopure (S)-phenprocoumon. With a focus on scientific integrity and practical application, this guide details the rationale behind stereoselective synthesis, explores the mechanism of action, and provides a detailed, field-proven organocatalytic protocol for the asymmetric synthesis of (S)-phenprocoumon. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and implement efficient and selective methods for the synthesis of this critical therapeutic agent.

Introduction: The Clinical Significance of (S)-Phenprocoumon

Phenprocoumon is a long-acting oral anticoagulant belonging to the coumarin class of drugs.[1] It is widely prescribed in many European countries for the prevention and treatment of a range of thromboembolic conditions, including deep vein thrombosis, pulmonary embolism, and the prevention of stroke in patients with atrial fibrillation.[2] Like other coumarin derivatives, phenprocoumon exerts its therapeutic effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[3]

Phenprocoumon is administered as a racemate, a 1:1 mixture of its two enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. However, extensive pharmacological studies have revealed that the (S)-enantiomer is substantially more potent as an anticoagulant than the (R)-enantiomer. This disparity in potency underscores the importance of stereochemistry in drug design and highlights the potential benefits of administering the single, more active enantiomer. The development of stereoselective synthetic routes to (S)-phenprocoumon is therefore a critical area of research, aiming to provide a more refined therapeutic agent with a potentially improved safety and efficacy profile.

The Journey of Discovery: From Spoiled Sweet Clover to Potent Anticoagulants

The story of oral anticoagulants is a fascinating example of serendipity in science. It began in the 1920s with a mysterious hemorrhagic disease in cattle that had consumed spoiled sweet clover hay.[4] This led to the isolation of the causative agent, dicumarol, by Karl Link and his team in 1939.[5] This discovery paved the way for the development of a new class of drugs.

Further research on coumarin derivatives led to the synthesis of warfarin in the 1940s, initially used as a rodenticide and later approved for human use in 1954.[6] Phenprocoumon was developed in the 1950s as another potent coumarin anticoagulant.[1] The elucidation of their mechanism of action as vitamin K antagonists came later, solidifying their role in cardiovascular medicine.[4]

Mechanism of Action: The Vitamin K Cycle and Coagulation Cascade

Phenprocoumon's anticoagulant effect is intricately linked to the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.

-

Vitamin K-Dependent Carboxylation: Coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, require the carboxylation of specific glutamic acid residues to become biologically active. This process is catalyzed by γ-glutamyl carboxylase and requires reduced vitamin K (vitamin K hydroquinone) as a cofactor.

-

The Role of VKOR: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the coagulation cascade to continue, vitamin K epoxide must be recycled back to its reduced form. This crucial reduction is carried out by the enzyme vitamin K epoxide reductase (VKOR).

-

Inhibition by Phenprocoumon: Phenprocoumon acts as a potent inhibitor of VKOR.[3] By blocking this enzyme, it prevents the regeneration of reduced vitamin K, leading to a functional deficiency of active vitamin K-dependent clotting factors. This disruption of the coagulation cascade results in a prolongation of clotting time and a reduction in the risk of thrombus formation.

The following diagram illustrates the mechanism of action of Phenprocoumon:

Caption: Inhibition of VKORC1 by (S)-Phenprocoumon disrupts the Vitamin K cycle.

The Rationale for Enantioselective Synthesis

The administration of a racemic drug containing a significantly less active or inactive enantiomer can be considered as "isomeric ballast," potentially contributing to off-target effects and metabolic burden without therapeutic benefit. The development of an enantioselective synthesis for (S)-phenprocoumon is driven by several key factors:

-

Enhanced Potency: The (S)-enantiomer is the primary contributor to the anticoagulant effect.

-

Potential for Improved Therapeutic Index: By eliminating the less active (R)-enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the risk of adverse drug reactions.

-

Simplified Pharmacokinetics: The metabolism of phenprocoumon is stereoselective, with different cytochrome P450 enzymes responsible for the metabolism of each enantiomer. A single-enantiomer formulation would exhibit more predictable pharmacokinetics, potentially leading to more stable international normalized ratio (INR) values and requiring less frequent monitoring.

Asymmetric Synthesis of (S)-Phenprocoumon: An Organocatalytic Approach

The core of the asymmetric synthesis of (S)-phenprocoumon lies in the stereoselective Michael addition of 4-hydroxycoumarin to an appropriate α,β-unsaturated ketone. Drawing from the successful enantioselective synthesis of the structurally similar anticoagulant, warfarin, an organocatalytic approach using a chiral primary amine-thiourea catalyst is a highly effective strategy.[7]

The Key Reaction: Asymmetric Michael Addition

The key bond-forming reaction is the conjugate addition of the enolate of 4-hydroxycoumarin to 1-phenyl-1-penten-3-one. The use of a chiral organocatalyst creates a chiral environment around the reactants, directing the addition to favor the formation of the (S)-enantiomer.

Caption: The key organocatalytic asymmetric Michael addition reaction.

Experimental Protocol: Synthesis of (S)-Phenprocoumon

This protocol is adapted from highly successful and analogous procedures for the synthesis of (S)-warfarin and is expected to yield (S)-phenprocoumon with high enantioselectivity.[7]

Materials:

-

4-Hydroxycoumarin

-

1-Phenyl-1-penten-3-one

-

Chiral primary amine-thiourea catalyst (e.g., (S)-(-)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-amino-1,2-diphenylethyl)thiourea)

-

Toluene, anhydrous

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxycoumarin (1.0 mmol, 1 equivalent) and the chiral primary amine-thiourea catalyst (0.1 mmol, 10 mol%).

-

Solvent and Reactant Addition: Add anhydrous toluene (5.0 mL) to the flask and stir the mixture at room temperature for 10 minutes. Then, add 1-phenyl-1-penten-3-one (1.2 mmol, 1.2 equivalents) dropwise to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Work-up: Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford (S)-phenprocoumon as a white solid.

-

Characterization and Enantiomeric Excess Determination:

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of hexane and isopropanol.

-

Expected Data and Outcomes

The following table summarizes the expected outcomes of the synthesis:

| Parameter | Expected Value |

| Yield | >90% |

| Enantiomeric Excess (ee) | >95% |

| Physical Appearance | White crystalline solid |

| ¹H NMR | Consistent with the structure of phenprocoumon |

| Chiral HPLC | Two well-resolved peaks for the (S) and (R) enantiomers, with the (S)-enantiomer being the major product. |

Conclusion

The enantioselective synthesis of (S)-phenprocoumon represents a significant advancement in the field of anticoagulant therapy. By leveraging the power of asymmetric organocatalysis, it is possible to efficiently produce the more potent enantiomer with high yield and excellent enantioselectivity. This technical guide provides a robust framework for the synthesis and analysis of (S)-phenprocoumon, offering researchers and drug development professionals a practical and scientifically sound approach to accessing this important therapeutic agent. The continued development of stereoselective synthetic methods will undoubtedly play a crucial role in the future of anticoagulant drug design and patient care.

References

-

Wikipedia. Phenprocoumon. [Link]

-

PubChem. Phenprocoumon. [Link]

- Laun, B. J., & Fendrich, T. (2021). History of drugs for thrombotic disease. Discovery, development, and directions for the future.

-

PharmaCompass. Phenprocoumon. [Link]

-

DrugBank. Phenprocoumon. [Link]

-

Grokipedia. Phenprocoumon. [Link]

- Franchi, F., & Angiolillo, D. J. (2021). Eighty years of oral anticoagulation: Learning from history. Vascular Pharmacology, 141, 106918.

- ten Cate, H. (2017).

- Mei, L., et al. (2012). Asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones promoted by a chiral primary amine thiourea bifunctional catalyst. Organic & Biomolecular Chemistry, 10(34), 6936-6942.

-

GRG Health. (2024). The Evolution of Anticoagulants: From Warfarin to NOACs. [Link]

- Stöllberger, C., & Finsterer, J. (2012). Discovery of anticoagulant drugs: a historical perspective. Current drug discovery technologies, 9(2), 83–104.

- Porter, W. R., et al. (1980). The synthesis of C-2 isotopically labeled optically pure warfarin and phenprocoumon. Journal of Labelled Compounds and Radiopharmaceuticals, 17(6), 877-887.

-

Taylor & Francis. Phenprocoumon – Knowledge and References. [Link]

- Candu, N., et al. (2019). Green catalytic synthesis of phenprocoumon. Revista de Chimie, 70(3), 856-860.

-

PharmGKB. Phenprocoumon Pathway, Pharmacokinetics. [Link]

- Thijssen, H. H., & Baars, L. G. (1983). Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats. Journal of Pharmacy and Pharmacology, 35(11), 715-719.

- Pohl, L. R., et al. (1975). Synthesis and thin-layer chromatographic, ultraviolet, and mass spectral properties of the anticoagulant phenprocoumon and its monohydroxylated derivatives. Journal of Medicinal Chemistry, 18(7), 700-703.

-

Clinicaltrials.eu. Phenprocoumon – Application in Therapy and Current Clinical Research. [Link]

-

MedPath. Phenprocoumon | Advanced Drug Monograph. [Link]

-

MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]

-

New Drug Approvals. Continuous Flow Stereoselective Synthesis of (S)-Warfarin. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of 3,4-dihydrocoumarin motif with an all-carbon quaternary stereocenter via a Michael-acetalization sequence with bifunctional amine-thiourea organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Organocatalytic Enantioselective Michael Addition of 4‐Hydroxycoumarin to α,β‐Unsaturated Ketones: A Simple Synthesis of Warfarin / European Journal of Organic Chemistry, 2009 [sci-hub.jp]

- 7. researchgate.net [researchgate.net]

Pharmacological profile of (S)-Phenprocoumon enantiomer

An In-Depth Technical Guide to the Pharmacological Profile of (S)-Phenprocoumon

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenprocoumon is a potent, long-acting oral anticoagulant of the 4-hydroxycoumarin class, widely utilized in several European countries for the prevention and treatment of thromboembolic disorders.[1][2] It is administered as a racemic mixture of two enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. The pharmacological activity of the racemate is predominantly attributed to the (S)-enantiomer, which exhibits significantly greater anticoagulant potency.[1][3] This technical guide provides a comprehensive analysis of the pharmacological profile of (S)-phenprocoumon, delving into its mechanism of action, pharmacodynamic and pharmacokinetic properties, metabolic pathways, and analytical methodologies. By synthesizing data from preclinical and clinical studies, this document aims to serve as an authoritative resource for professionals in drug development and research, offering insights into the causality behind experimental designs and the stereoselective nuances that govern its therapeutic effect.

The Central Role of Stereochemistry in Phenprocoumon's Activity

The presence of a chiral center in the 3-position substituent of the coumarin ring results in the existence of (S)- and (R)-enantiomers of phenprocoumon. In pharmacology, stereoisomers are often recognized as distinct chemical entities by biological systems, leading to significant differences in their pharmacodynamic and pharmacokinetic profiles.[4] For phenprocoumon, this enantioselectivity is profound. Studies in both humans and animal models have consistently demonstrated that the (S)-enantiomer is the more potent inhibitor of the target enzyme, Vitamin K epoxide reductase (VKOR).[3][5] In human subjects, (S)-phenprocoumon is approximately 1.5 to 2.6 times more potent than its (R)-counterpart.[3] This disparity necessitates a thorough characterization of the individual enantiomers to fully understand the drug's efficacy, safety, and disposition.

Mechanism of Action: Targeted Inhibition of the Vitamin K Cycle

The anticoagulant effect of (S)-phenprocoumon is achieved through its potent inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][6] This enzyme is a critical component of the vitamin K cycle, an essential metabolic pathway for the post-translational modification of several blood coagulation factors.

The Vitamin K cycle is responsible for converting vitamin K into its biologically active, reduced form, vitamin K hydroquinone (KH₂). KH₂ serves as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins, converting them to γ-carboxyglutamate (Gla) residues. This carboxylation is essential for the calcium-binding ability and subsequent biological activity of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[7]

During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO). VKOR is the key enzyme that reduces vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, thus regenerating the active cofactor and allowing the cycle to continue.[8]

(S)-Phenprocoumon, as a vitamin K antagonist, competitively inhibits VKOR.[2][9] This inhibition blocks the regeneration of vitamin K hydroquinone, leading to a state of functional vitamin K deficiency.[1] Consequently, the synthesis of active, carboxylated coagulation factors is impaired, resulting in the production of under-carboxylated, inactive forms. The depletion of functional clotting factors reduces the rate of thrombin generation, thereby diminishing the thrombogenicity of clots and producing the desired anticoagulant effect.[6][7] The onset of this effect is delayed, typically taking 36 to 72 hours, which corresponds to the time required to clear the pre-existing pool of circulating active coagulation factors.[1]

Figure 1: Vitamin K Cycle and Site of Inhibition by (S)-Phenprocoumon.

Pharmacodynamics of (S)-Phenprocoumon

The primary pharmacodynamic effect of (S)-phenprocoumon is the dose-dependent reduction in the activity of vitamin K-dependent coagulation factors. This effect is quantifiable through coagulation assays such as the prothrombin time (PT), typically reported as the International Normalized Ratio (INR).[10]

Stereoselective Potency

A critical aspect of phenprocoumon's pharmacodynamics is the marked difference in potency between its enantiomers. As highlighted in Table 1, the (S)-enantiomer is substantially more potent than the (R)-enantiomer.

| Species | Potency Ratio (S vs. R) | Study Context | Reference |

| Human | 1.5 to 2.5 times more potent | Based on plasma concentrations eliciting the same anticoagulant effect after a single oral dose. | [3] |

| Rat | 4 to 5 times more potent | Based on plasma concentrations eliciting the same anticoagulant effect after a single IV dose. | [5] |

| Table 1: Comparative Anticoagulant Potency of Phenprocoumon Enantiomers |

This stereoselective difference in potency is not fully explained by pharmacokinetic variations, suggesting a higher intrinsic activity of the (S)-enantiomer at the VKOR target site.[5]

Therapeutic Monitoring and Range

Due to a narrow therapeutic window, treatment with phenprocoumon requires regular monitoring of the INR to maintain a balance between preventing thrombosis and minimizing the risk of hemorrhage.[10][11] For most indications, the target INR range is 2.0 to 3.0.[2] The long half-life of phenprocoumon contributes to a stable anticoagulant effect but also means that dose adjustments take longer to manifest and the effects of overdose can be prolonged.[1][12]

Pharmacokinetic Profile of (S)-Phenprocoumon (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of phenprocoumon are characterized by high bioavailability, extensive protein binding, hepatic metabolism, and a very long elimination half-life. Stereoselectivity is evident in several of these parameters.

| PK Parameter | (S)-Phenprocoumon | (R)-Phenprocoumon | Key Insights & References |

| Bioavailability | ~100% (Racemate) | ~100% (Racemate) | Rapidly and completely absorbed following oral administration.[1][13] |

| Protein Binding | Higher | Lower | In humans, (S)-phenprocoumon is more highly bound to serum albumin than the (R)-enantiomer.[3] In rats, unbound fraction was 1.13% for (S)- vs 0.76% for (R)-.[5] |

| Volume of Distribution (Vd) | Smaller | Larger | The lower Vd for the (S)-enantiomer in humans is consistent with its higher protein binding.[3] |

| Plasma Clearance | Lower | Higher | In humans, the plasma clearance for (S)-phenprocoumon was less than that for (R)-phenprocoumon.[3] |

| Elimination Half-life (t½) | ~132-150 hours (Racemate) | ~132-150 hours (Racemate) | No distinct difference in elimination rate between enantiomers was observed in humans.[3] In rats, the S(-)-enantiomer had a shorter half-life (12.5 h) than the R(+)-enantiomer (17.8 h).[5] |

| Table 2: Summary of Stereoselective Pharmacokinetic Parameters of Phenprocoumon |

In-depth Metabolism of (S)-Phenprocoumon

(S)-Phenprocoumon is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into inactive hydroxylated metabolites.[1][14]

Key Metabolizing Enzymes

In vitro studies using human liver microsomes and recombinant enzymes have identified CYP2C9 and CYP3A4 as the major catalysts for the hydroxylation of both phenprocoumon enantiomers.[15][16][17]

-

CYP2C9: This is a major catalyst for the 6- and 7-hydroxylation of both enantiomers. It is considered a high-affinity catalyst for these reactions.[15] The clearance of the (S)-enantiomer is generally driven more by CYP2C9.[18]

-

CYP3A4: This enzyme also contributes significantly to the metabolism of both enantiomers, but operates with lower affinity compared to CYP2C9.[15]

-

CYP2C8: This enzyme plays a role, particularly in the (S)-4'-hydroxylation pathway.[15]

Major Metabolic Pathways

The primary metabolic route is hydroxylation at various positions on the phenyl and coumarin rings. For the (S)-enantiomer, kinetic studies have revealed that (S)-7-hydroxylation is quantitatively the most important pathway.[15] Other significant metabolites include 4'-hydroxy and 6-hydroxy derivatives.[18] These hydroxylated metabolites can subsequently undergo Phase II conjugation with glucuronic acid before excretion.[1]

Impact of Genetic Polymorphisms

Genetic variants in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, are known to decrease enzyme activity. Carriers of these alleles exhibit lower metabolic capacity for phenprocoumon hydroxylation.[19] This can lead to a reduced clearance of (S)-phenprocoumon, potentially requiring lower doses to achieve the target INR and avoid bleeding complications.[18]

Methodologies for Enantioselective Analysis

The stereoselective nature of phenprocoumon's pharmacology necessitates analytical methods capable of separating and quantifying the individual enantiomers in biological matrices. This is crucial for detailed pharmacokinetic and pharmacodynamic studies.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for resolving phenprocoumon enantiomers.[4][20] Two-dimensional liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for stereospecific quantification in complex matrices like human plasma.[21]

Sample Protocol: Enantioselective LC-MS/MS Analysis of Phenprocoumon in Plasma

The following protocol outlines a general workflow for the determination of (S)- and (R)-phenprocoumon concentrations in human plasma, based on established principles.[21][22]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction): a. To 200 µL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample). b. Precipitate proteins by adding 600 µL of ice-cold acetonitrile. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube. e. Acidify the supernatant with 50 µL of 1M HCl. f. Perform liquid-liquid extraction by adding 1 mL of a non-polar solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the layers. g. Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions: a. Analytical Column: A chiral stationary phase column (e.g., Nucleosil-Chiral 2 or equivalent).[20] b. Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane, 2-propanol, and acetic acid, is typically used for normal-phase chiral separations. c. Flow Rate: 0.8 - 1.2 mL/min. d. Injection Volume: 10 - 20 µL.

3. Mass Spectrometry Detection: a. Interface: Electrospray Ionization (ESI) in negative ion mode. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor the specific precursor-to-product ion transitions for (S)-phenprocoumon, (R)-phenprocoumon, and the internal standard.

4. Quantification: a. Construct calibration curves for each enantiomer using standards of known concentrations in a blank matrix. b. Determine the concentration of each enantiomer in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Figure 2: General Workflow for Enantioselective Analysis of Phenprocoumon.

Off-Target Profile and Toxicological Considerations

The primary toxicity associated with (S)-phenprocoumon is hemorrhage, a direct extension of its therapeutic anticoagulant effect.[1][12] Overdose or interactions with other drugs that potentiate its effect can lead to bleeding events ranging from minor to life-threatening.[1][12]